3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine ring, which in turn is substituted with a pyrazole ring
Scientific Research Applications
3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, studying its reactivity and stability, and testing its activity against various biological targets .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight of the compound, which is an important factor in determining its pharmacokinetic properties, is 821038 .
Result of Action
Similar compounds have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the construction of the piperidine ring and finally the pyridazine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or alkylating agents (e.g., alkyl halides) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may introduce new functional groups such as halides or alkyl groups.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound shares the pyrazole and piperidine rings but differs in the substitution pattern and the presence of a phenyl group.
6-((6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline: This compound features a similar pyrazole ring but includes an imidazo[1,2-b]pyridazine core and a quinoline moiety.
Uniqueness
3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine is unique due to its specific substitution pattern and the combination of three different heterocyclic rings. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMWXVSYNRBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.